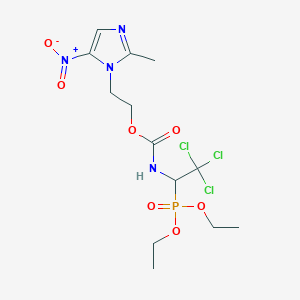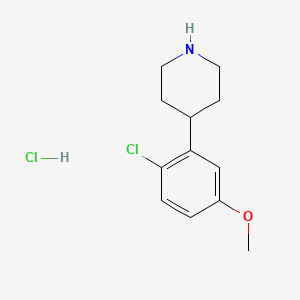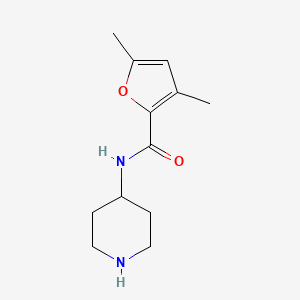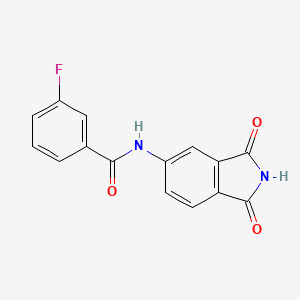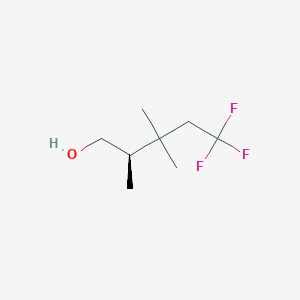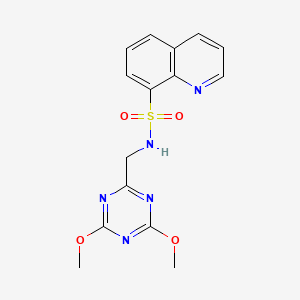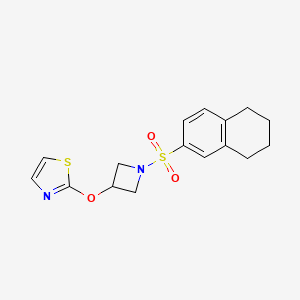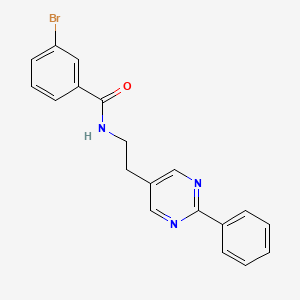
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, with its aromatic benzene ring and pyrimidine moiety, may undergo similar reactions.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells, which allows for the investigation of its potential therapeutic applications. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. One direction is the development of new derivatives with improved pharmacological properties and selectivity towards specific types of cancer cells. Another direction is the investigation of its potential applications in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action and the physiological effects of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through a multistep process that involves the reaction of 2-phenylpyrimidine-5-carbaldehyde with 3-bromo-N-(2-chloroethyl)benzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biological studies, it has been utilized as a tool for investigating the mechanisms of action of various cellular processes.
Propiedades
IUPAC Name |
3-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFODCCIXJBYYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2884087.png)
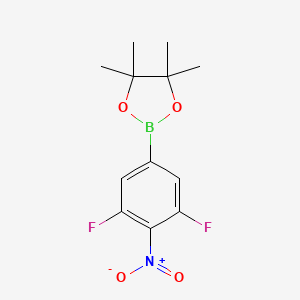

![Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884092.png)
